2-(piperazin-1-ylmethyl)thiazole
Overview
Description
2-(piperazin-1-ylmethyl)thiazole is a compound that features a thiazole ring attached to a piperazine moietyThe thiazole ring, known for its aromatic properties, and the piperazine ring, a common scaffold in drug design, together create a versatile molecule with promising biological activities .
Mechanism of Action
Target of Action
Thiazole derivatives, to which 2-(piperazin-1-ylmethyl)thiazole belongs, have been reported to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The study suggests that PNT is taken up by microbial cells, resulting in cell disruption, and one of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on morpholine-based thiazoles, which are structurally similar to this compound, suggests that these compounds can be strategically modified to improve their binding affinity, selectivity, and pharmacokinetics .
Result of Action
A study on a similar compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (pnt), suggests that pnt is taken up by microbial cells, resulting in cell disruption .
Action Environment
The biological activity of thiazole derivatives, to which this compound belongs, suggests that these compounds may be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
1-[(1,3-Thiazol-2-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in 1-[(1,3-Thiazol-2-yl)methyl]piperazine is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, 1-[(1,3-Thiazol-2-yl)methyl]piperazine has been shown to bind to certain receptor proteins, altering their conformation and signaling pathways .
Cellular Effects
The effects of 1-[(1,3-Thiazol-2-yl)methyl]piperazine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1-[(1,3-Thiazol-2-yl)methyl]piperazine has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation . Furthermore, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .
Molecular Mechanism
At the molecular level, 1-[(1,3-Thiazol-2-yl)methyl]piperazine exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The thiazole ring in 1-[(1,3-Thiazol-2-yl)methyl]piperazine can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to enzyme inhibition or activation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(1,3-Thiazol-2-yl)methyl]piperazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 1-[(1,3-Thiazol-2-yl)methyl]piperazine is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and differentiation . In vivo studies have also demonstrated that 1-[(1,3-Thiazol-2-yl)methyl]piperazine can have long-term effects on tissue homeostasis and organ function .
Dosage Effects in Animal Models
The effects of 1-[(1,3-Thiazol-2-yl)methyl]piperazine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, 1-[(1,3-Thiazol-2-yl)methyl]piperazine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications of this compound.
Metabolic Pathways
1-[(1,3-Thiazol-2-yl)methyl]piperazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular macromolecules . Additionally, 1-[(1,3-Thiazol-2-yl)methyl]piperazine can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites in different pathways .
Transport and Distribution
The transport and distribution of 1-[(1,3-Thiazol-2-yl)methyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 1-[(1,3-Thiazol-2-yl)methyl]piperazine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-[(1,3-Thiazol-2-yl)methyl]piperazine is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, 1-[(1,3-Thiazol-2-yl)methyl]piperazine can modulate mitochondrial function and energy production, while in the nucleus, it can influence gene expression by interacting with chromatin and transcriptional machinery .
Preparation Methods
The synthesis of 2-(piperazin-1-ylmethyl)thiazole typically involves the reaction of a thiazole derivative with a piperazine compound. One common method includes the use of 2-chloromethylthiazole and piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(piperazin-1-ylmethyl)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of any functional groups present on the thiazole ring.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Comparison with Similar Compounds
2-(piperazin-1-ylmethyl)thiazole can be compared with other thiazole and piperazine derivatives:
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin share the thiazole ring and exhibit antimicrobial and anticancer activities, respectively.
Piperazine Derivatives: Compounds such as pramipexole and nizatidine, which contain the piperazine ring, are used as antidepressants and antiulcer agents.
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-4-11(5-2-9-1)7-8-10-3-6-12-8/h3,6,9H,1-2,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPNZBBYKHIRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702582 | |
Record name | 1-[(1,3-Thiazol-2-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885699-90-1 | |
Record name | 1-(2-Thiazolylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885699-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(1,3-Thiazol-2-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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